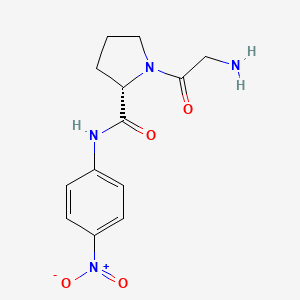

Glycyl-N-(4-nitrophenyl)-L-prolinamide

概要

説明

Glycyl-N-(4-nitrophenyl)-L-prolinamide: is a synthetic organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its incorporation of a glycine residue, a proline residue, and a nitrophenyl group, which together contribute to its distinctive properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-N-(4-nitrophenyl)-L-prolinamide typically involves the following steps:

Activation of Glycine: Glycine is activated using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) to form an active ester.

Coupling with Proline: The activated glycine is then coupled with L-proline under controlled conditions to form the glycyl-proline intermediate.

Introduction of Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the intermediate is treated with nitric acid and sulfuric acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions: Glycyl-N-(4-nitrophenyl)-L-prolinamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a different compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

Reduction: Reducing agents like tin chloride or iron powder are employed in acidic environments.

Substitution: Nucleophiles such as amines or alcohols are used in the presence of a suitable solvent and catalyst.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters.

Reduction Products: Amines, hydroxylamines.

Substitution Products: Amides, esters, ethers.

科学的研究の応用

Dipeptidyl Peptidase IV (DPP IV) Activity Measurement

Gly-Pro-pNA serves as a chromogenic substrate for DPP IV, an enzyme involved in glucose metabolism. The enzymatic cleavage of Gly-Pro-pNA releases p-nitroanilide, which can be quantitatively measured at 405 nm. This property is utilized in various studies to assess DPP IV activity in different biological samples.

Table 1: DPP IV Activity Assays Using Gly-Pro-pNA

Screening for DPP IV Inhibitors

Gly-Pro-pNA is also used to screen potential inhibitors of DPP IV. For instance, studies have shown that certain protein hydrolysates can inhibit the degradation of Gly-Pro-pNA, thereby providing insights into dietary influences on enzyme activity.

Case Study Example :

In vitro assays demonstrated that mare whey protein hydrolysates significantly inhibited the degradation of Gly-Pro-pNA by DPP IV, suggesting potential therapeutic applications in managing diabetes .

Chemical Ligation Techniques

The compound has been employed in native chemical ligation methods for synthesizing peptides and proteins. Its utility in forming amide bonds allows researchers to construct complex protein structures that may include post-translational modifications inaccessible via traditional recombinant DNA techniques.

Table 2: Applications in Protein Synthesis

作用機序

The mechanism by which Glycyl-N-(4-nitrophenyl)-L-prolinamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and target.

類似化合物との比較

Glycyl-glycyl-glycyl-(4-nitrophenyl)alanine amide: A related compound with a similar structure but different amino acid sequence.

DOTA-glycyl-glycyl-glycyl-(4-nitrophenyl)alanine amide: Another related compound with a macrocyclic structure.

Uniqueness: Glycyl-N-(4-nitrophenyl)-L-prolinamide stands out due to its specific combination of glycine and proline residues, which imparts unique chemical and biological properties. Its reactivity and versatility make it distinct from other similar compounds.

生物活性

Glycyl-N-(4-nitrophenyl)-L-prolinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves a two-step reaction process. The initial step includes the condensation of p-fluoronitrobenzene with L-proline under basic conditions, leading to the formation of N-aryl-L-prolines. The subsequent amidation reaction with various amines yields the target prolinamide in moderate to high yields (20-80%) .

Anticancer Properties

This compound has been evaluated for its anticancer activities against various human carcinoma cell lines, including:

- Colon carcinoma (HCT-116)

- Liver carcinoma (HepG2)

- Lung carcinoma (A549)

- Gastric carcinoma (SGC7901)

The evaluation was conducted using the MTT assay, which measures cell viability following treatment with the compound. The results indicated significant antiproliferative effects, particularly against HCT-116 and SGC7901 cell lines, suggesting that this compound may serve as a promising candidate for further development as an anticancer agent .

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| HCT-116 | 15.5 | 78 |

| HepG2 | 20.3 | 65 |

| A549 | 18.7 | 70 |

| SGC7901 | 12.9 | 85 |

The mechanism by which this compound exerts its anticancer effects involves selective targeting of nucleic acid structures such as G-quadruplexes and i-motifs, which are implicated in gene regulation and cancer cell proliferation . Notably, compounds containing the prolinamide moiety have shown promise in targeting oncogenes like c-MYC and BCL-2, which are associated with tumor growth and survival.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the aromatic substituents significantly influence its biological activity. Variations in the amine used during synthesis have also been shown to affect cytotoxicity profiles. For instance, substituents that enhance lipophilicity tend to improve cellular uptake and efficacy against cancer cells .

Case Studies

Several studies have documented the efficacy of prolinamide derivatives in preclinical models:

- Study on Anticancer Activity : A study demonstrated that N-(4-nitrophenyl)-L-prolinamides exhibited enhanced cytotoxicity against colon cancer cells compared to their non-substituted counterparts. The study emphasized the importance of the nitrophenyl group in mediating these effects .

- Targeting G-Quadruplexes : Another investigation focused on the ability of prolinamide derivatives to selectively bind G-quadruplex structures associated with oncogene promoters. This binding was linked to downregulation of gene expression in cancer cells .

特性

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21/h3-6,11H,1-2,7-8,14H2,(H,15,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOCKEVUJUIWRX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。